

N-(4-Nitrobenzoyl)-beta-alanine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-(4-Nitrobenzoyl)-beta-alanine**

Cat. No.: **B123864**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrobenzoyl)-beta-alanine is a synthetic derivative of the naturally occurring amino acid beta-alanine. Historically, its primary significance lies in its role as a key intermediate in the synthesis of the anti-inflammatory drug Balsalazide. This technical guide provides an in-depth exploration of the discovery, synthesis, and known properties of **N-(4-Nitrobenzoyl)-beta-alanine**, with a focus on presenting quantitative data and detailed experimental protocols for the scientific community. While its direct biological activity is not extensively studied, its function as a crucial building block in pharmaceutical manufacturing warrants a thorough understanding of its chemistry and synthesis.

Discovery and History

The documented history of **N-(4-Nitrobenzoyl)-beta-alanine** is intrinsically linked to the development of Balsalazide, a drug used for the treatment of inflammatory bowel disease. The synthesis of Balsalazide, and consequently its precursor **N-(4-Nitrobenzoyl)-beta-alanine**, was first disclosed in a 1983 patent by Chan, assigned to Biorex Laboratories Limited. This patent, U.S. Patent No. 4,412,992, laid the groundwork for the chemical route to Balsalazide, establishing **N-(4-Nitrobenzoyl)-beta-alanine** as a critical intermediate.^[1] Its discovery was therefore not the result of a direct search for a biologically active compound, but rather a necessary step in the creation of a more complex pharmaceutical agent.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-Nitrobenzoyl)-beta-alanine** is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₀ N ₂ O ₅	[2][3]
Molecular Weight	238.2 g/mol	[2][3]
CAS Number	59642-21-6	[2][3]
Synonyms	3-(4-Nitrobenzamido)propanoic Acid	[4]
Appearance	White to off-white crystalline powder	
Melting Point	162-165 °C	
Solubility	Soluble in organic solvents such as ethyl acetate	[2]

Synthesis of **N-(4-Nitrobenzoyl)-beta-alanine**

The primary method for the synthesis of **N-(4-Nitrobenzoyl)-beta-alanine** involves the acylation of beta-alanine with 4-nitrobenzoyl chloride. This reaction is a standard procedure in organic chemistry for the formation of an amide bond.

General Reaction Scheme

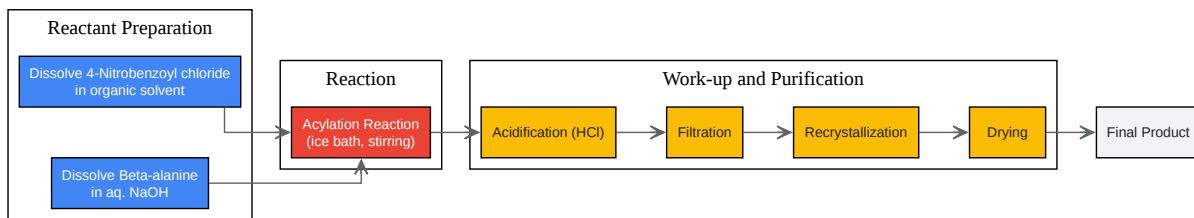
The synthesis can be represented by the following chemical equation:

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established chemical principles for this type of reaction.

Materials:

- 4-Nitrobenzoyl chloride
- Beta-alanine
- Anhydrous organic solvent (e.g., ethyl acetate, cyclohexanol)
- Aqueous base (e.g., sodium hydroxide solution)
- Hydrochloric acid
- Distilled water
- Ice bath
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven


Procedure:

- In a suitable reaction vessel, dissolve beta-alanine in a solution of aqueous sodium hydroxide and cool the mixture in an ice bath.
- In a separate flask, dissolve 4-nitrobenzoyl chloride in an anhydrous organic solvent.
- Slowly add the 4-nitrobenzoyl chloride solution to the cooled beta-alanine solution with vigorous stirring, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
- Acidify the reaction mixture with hydrochloric acid to precipitate the **N-(4-Nitrobenzoyl)-beta-alanine** product.
- Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any inorganic impurities.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.
- Dry the purified crystals in a vacuum oven.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **N-(4-Nitrobenzoyl)-beta-alanine**.

[Click to download full resolution via product page](#)

*Synthesis workflow for **N-(4-Nitrobenzoyl)-beta-alanine**.*

Role in Balsalazide Synthesis

N-(4-Nitrobenzoyl)-beta-alanine serves as a stable intermediate that is subsequently reduced to its amino derivative, N-(4-aminobenzoyl)-beta-alanine. This amino compound is then diazotized and coupled with salicylic acid to form the final active pharmaceutical ingredient, Balsalazide.

Balsalazide Synthesis Pathway

The following diagram outlines the key steps in the synthesis of Balsalazide, highlighting the central role of **N-(4-Nitrobenzoyl)-beta-alanine**.

[Click to download full resolution via product page](#)

Key steps in the synthesis of Balsalazide.

Biological Activity and Mechanism of Action

There is a notable lack of published research on the direct biological activity or mechanism of action of **N-(4-Nitrobenzoyl)-beta-alanine**. Its primary role in the scientific literature is that of a synthetic intermediate. Any biological effects are likely overshadowed by its rapid conversion to the amino derivative and subsequent incorporation into Balsalazide. The therapeutic effect of Balsalazide is attributed to the release of 5-aminosalicylic acid (mesalazine) in the colon, which has anti-inflammatory properties.

Conclusion

N-(4-Nitrobenzoyl)-beta-alanine is a compound of significant interest to synthetic and medicinal chemists, particularly those involved in the production of Balsalazide. While its direct biological effects are not well-characterized, a thorough understanding of its synthesis and chemical properties is essential for the efficient and pure production of this important anti-inflammatory drug. This guide has provided a consolidated overview of the available technical information to support researchers and professionals in the field of drug development. Further research into any potential intrinsic biological activities of this molecule could be a future area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Balsalazide
[orgspectroscopyint.blogspot.com]
- 2. N-(4-Nitrobenzoyl)-beta-alanine | 59642-21-6 | JCA64221 [biosynth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. N-(4-Nitrobenzoyl)-beta-alanine | 59642-21-6 | Tokyo Chemical Industry Co., Ltd.(APAC)
[tcichemicals.com]
- To cite this document: BenchChem. [N-(4-Nitrobenzoyl)-beta-alanine: A Comprehensive Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123864#discovery-and-history-of-n-4-nitrobenzoyl-beta-alanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com